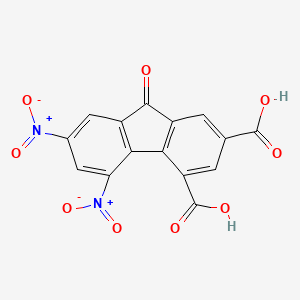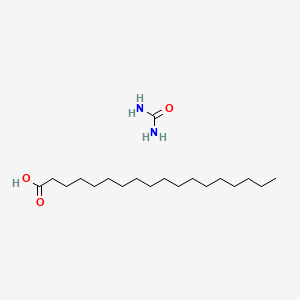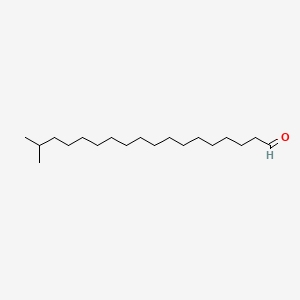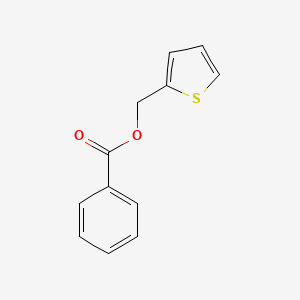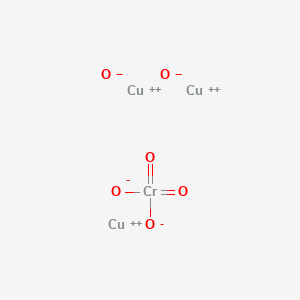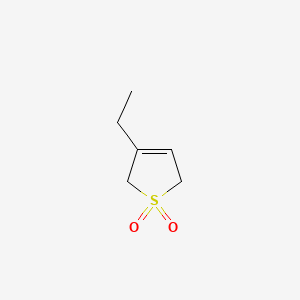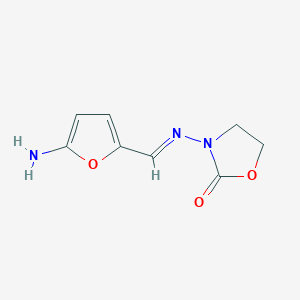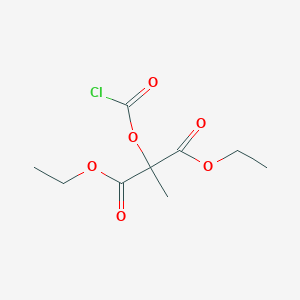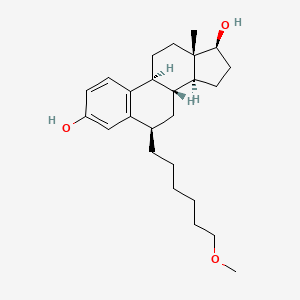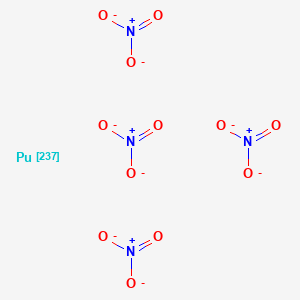
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound with the molecular formula C24H48N2O3 It is a derivative of L-lysine, where the lysine molecule is modified with an octadecanoyl group at the N6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the acylation of L-lysine with octadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective modification of the N6 position. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of octadecanoic acid, facilitating its reaction with the amino group of L-lysine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid biochemistry and the behavior of modified amino acids.
Biology: The compound is investigated for its role in cellular processes and membrane structure.
Medicine: Research explores its potential effects on the immune system and its ability to enhance the phagocytic function of reticulo-endothelial cells.
Industry: It is utilized in the production of various lipid-based products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with cellular membranes and lipid metabolism pathways. It is known to increase the phagocytic function of reticulo-endothelial cells, which play a crucial role in the immune response. The molecular targets and pathways involved include lipid transport proteins and enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine: This compound has a similar structure but with dimethyl groups at the N2 position.
N6-(1-oxooctadecyl)-L-glutamate: Another similar compound where the lysine is replaced with glutamate.
Uniqueness
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to its specific modification at the N6 position of L-lysine with an octadecanoyl group
Eigenschaften
CAS-Nummer |
61745-57-1 |
|---|---|
Molekularformel |
C24H46CaN2O3 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
calcium;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
InChI-Schlüssel |
UYAUQVXMGSMQDX-FTBISJDPSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Ca+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


